N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)benzamide
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Overview
Description
N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)benzamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound has garnered significant interest in the scientific community due to its potential pharmacological properties and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)benzamide typically involves multiple steps. One common method includes the reaction of 4-(2-methoxyphenyl)piperazine with sulfonyl chloride derivatives to form the sulfonylated intermediate. This intermediate is then reacted with 4-aminobenzamide under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or benzamide groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, methanol.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its neuroprotective properties and potential use in mitigating neurotoxicity.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system . By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzamide: This compound is a selective radioligand for dopamine D3 receptors and has been studied for its potential in neuroimaging.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Investigated for its anti-tubercular activity.
Uniqueness
N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)benzamide stands out due to its dual role as both an acetylcholinesterase inhibitor and a neuroprotective agent. This dual functionality makes it a promising candidate for further research in the treatment of neurodegenerative diseases and neurotoxicity .
Properties
Molecular Formula |
C24H25N3O4S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylphenyl]benzamide |
InChI |
InChI=1S/C24H25N3O4S/c1-31-23-10-6-5-9-22(23)26-15-17-27(18-16-26)32(29,30)21-13-11-20(12-14-21)25-24(28)19-7-3-2-4-8-19/h2-14H,15-18H2,1H3,(H,25,28) |
InChI Key |
QRCXFOWIJYDSIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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